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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyrido-pyridazinone derivatives as potent

kinase inhibitors, with a primary focus on their activity against Feline Sarcoma-related (FER)

tyrosine kinase, a promising target in oncology. This document summarizes key structure-

activity relationship (SAR) data, details experimental protocols for their evaluation, and

visualizes the associated signaling pathways and experimental workflows.

Introduction to Pyrido-pyridazinone Kinase
Inhibitors
The pyrido-pyridazinone scaffold has emerged as a promising chemical template for the

development of targeted kinase inhibitors. Initial high-throughput screening efforts identified a

pyridine derivative with moderate inhibitory activity against FER kinase.[1] Subsequent

chemical modifications, including a scaffold hopping approach from the initial pyridine template

to a pyrido-pyridazinone core, led to the discovery of highly potent and selective inhibitors.[1]

FER is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes,

including cell migration, adhesion, and proliferation.[1] Its overexpression and aberrant activity

have been implicated in the progression and metastasis of various cancers, including breast,

lung, and liver cancers, making it an attractive target for anticancer drug development.[1] The

pyrido-pyridazinone derivatives discussed herein have demonstrated significant antitumor

efficacy in preclinical models, highlighting their therapeutic potential.[1]
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Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of key pyrido-pyridazinone

derivatives against FER kinase. The data is compiled from seminal publications in the field,

providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro FER Kinase Inhibitory Activity and Cellular Growth Inhibition

Compound Modifications FER IC50 (nM)
Ba/F3-FER
GI50 (nM)

Ba/F3-Mock
GI50 (nM)

1 (HTS Hit)
Pyridine

Scaffold, R=H
480 - -

4
Pyridine

Scaffold, R=CN
2.6 13 >10000

15

Pyrido-

pyridazinone

Scaffold

15 110 >10000

21

(DS21360717)

8-CN Pyrido-

pyridazinone
0.49 4.8 >10000

2a
8-F Pyrido-

pyridazinone
4.9 60 >10000

17c

(DS08701581)

Optimized 8-CN,

C-5 Morpholine
0.28 1.4 >10000

Data sourced from Taniguchi et al., 2019 and Taniguchi et al., 2024.

Table 2: Pharmacokinetic Properties of Lead Compounds in Mice
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Compound
IV (1 mg/kg)
CL
(mL/min/kg)

PO (10
mg/kg)
Cmax
(ng/mL)

PO (10
mg/kg) AUC
(ng*h/mL)

PO (10
mg/kg) BA
(%)

Solubility
(pH 6.8,
µg/mL)

4 22 100 180 13 0.2

21

(DS21360717

)

13 110 250 19 0.2

17c

(DS08701581

)

14.3 1395 4578 58.1 14.1

Data sourced from Taniguchi et al., 2019 and Taniguchi et al., 2024.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving FER kinase and a typical

experimental workflow for the evaluation of pyrido-pyridazinone inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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